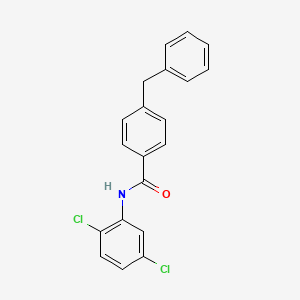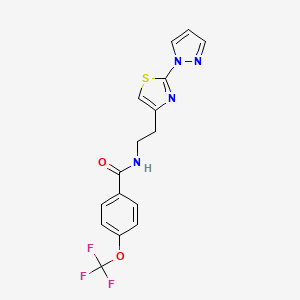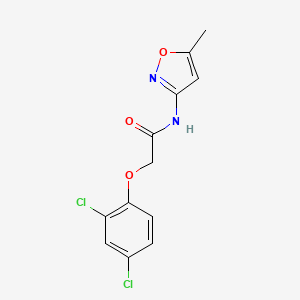
1-(Benzenesulfonyl)-3-(methylamino)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1-amino-2-propanol, which is a type of alcohol with an amino group . The benzenesulfonyl group is a common functional group in organic chemistry, often involved in substitution reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might involve a nucleophilic substitution reaction where a benzenesulfonyl group replaces a leaving group on the 1-amino-2-propanol molecule .Molecular Structure Analysis
The molecular structure would likely feature a three-carbon backbone (from the propanol part), with a hydroxyl group (-OH) attached to one of the terminal carbons, a methyl group (-CH3) on the middle carbon, and a benzenesulfonyl group attached to the other terminal carbon via a nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the hydroxyl group might be involved in condensation or substitution reactions . The benzenesulfonyl group could also participate in substitution reactions .Aplicaciones Científicas De Investigación
X-ray Structures and Computational Studies
The structural characterization of related cathinones, including their X-ray structures and computational studies, provides insights into their molecular geometry and electronic properties. These studies are essential for understanding the compound's potential applications in material science and pharmaceutical research (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Absolute Helical Arrangement in Crystals
Research on compounds similar to 1-(Benzenesulfonyl)-3-(methylamino)propan-2-ol hydrochloride has led to discoveries about their absolute helical arrangement in crystals. This is significant for the development of chiral materials and could have implications in the synthesis of new materials with specific optical properties (Azumaya et al., 2003).
Physicochemical Characterization for Pharmaceutical Development
The physicochemical characterization of closely related compounds is crucial for pharmaceutical development. This includes identifying anhydrate and hydrate forms and their transformation behaviors, which are fundamental for determining the stability and formulation strategies of pharmaceutical compounds (Hugerth et al., 2006).
Pharmacological Characterization of κ-Opioid Receptor Antagonists
Compounds with structural similarities to this compound have been pharmacologically characterized as κ-opioid receptor (KOR) antagonists. These studies provide valuable information on their potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).
Synthesis and Structural Characterization
The synthesis and structural characterization of sterically hindered isomeric forms related to this compound contribute to the understanding of their chemical behavior and potential applications in organic synthesis and material science (Rublova et al., 2017).
Stereoselective Synthesis Techniques
The development of stereoselective synthesis techniques for key intermediates in pharmaceutical production is critical for creating drugs with high purity and efficacy. Such methodologies are central to the preparation of compounds with specific stereochemistry, which is essential for their biological activity (Lall et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-3-(methylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S.ClH/c1-11-7-9(12)8-15(13,14)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKVGZCEVSHUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CS(=O)(=O)C1=CC=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile](/img/structure/B2795195.png)

![N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2795204.png)

![2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B2795206.png)
![(2,6-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2795207.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2795209.png)


![2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2795212.png)
![N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide](/img/structure/B2795213.png)

![2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2795215.png)
![1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B2795217.png)